

In-Depth Technical Guide: (2-Chloropyridin-3-yl) (morpholino)methanone

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Compound of Interest

Compound Name:	(2-Chloropyridin-3-yl) (morpholino)methanone
Cat. No.:	B186819

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CAS Number: 53062-98-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)(morpholino)methanone is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a morpholino-methanone group. Its chemical structure, incorporating both a halogenated pyridine and a morpholine moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the structural motifs it contains are present in a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological relevance based on analogous structures.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **(2-Chloropyridin-3-yl)(morpholino)methanone** is presented in Table 1.

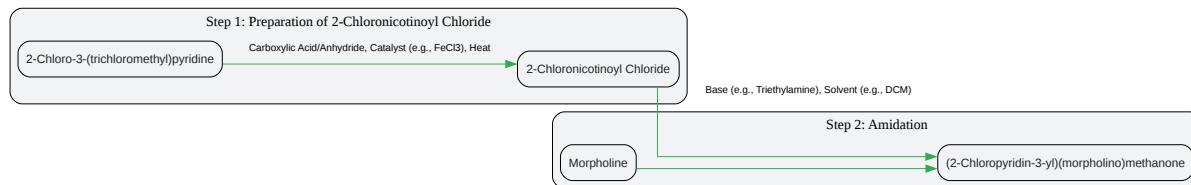
Property	Value	Reference
CAS Number	53062-98-9	N/A
Molecular Formula	C10H11ClN2O2	N/A
Molecular Weight	226.66 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	77-81 °C	N/A
Solubility	Soluble in chloroform and methanol	N/A
Boiling Point	Not determined	N/A
Density	Not determined	N/A

Synthesis

The synthesis of **(2-Chloropyridin-3-yl)(morpholino)methanone** is typically achieved through the acylation of morpholine with 2-chloronicotinoyl chloride. This reaction is a standard nucleophilic acyl substitution.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 2-chloro-3-(trichloromethyl)pyridine.

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Caption: Synthesis workflow for **(2-Chloropyridin-3-yl)(morpholino)methanone**.

Experimental Protocol: Synthesis of (2-Chloropyridin-3-yl)(morpholino)methanone

This protocol describes the synthesis from the intermediate 2-chloronicotinoyl chloride.

Materials:

- 2-Chloronicotinoyl chloride
- Morpholine
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and magnetic stirrer

- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Reagents: To the cooled solution, add morpholine (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).
- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **(2-Chloropyridin-3-yl)(morpholino)methanone**.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **(2-Chloropyridin-3-yl)(morpholino)methanone** has been found in the reviewed literature, its structural components are prevalent in many pharmacologically active compounds.

- Nicotinamide Derivatives: The pyridine carboxamide core is a key feature of nicotinamide (a form of vitamin B3) and its derivatives, which are known to be involved in various cellular

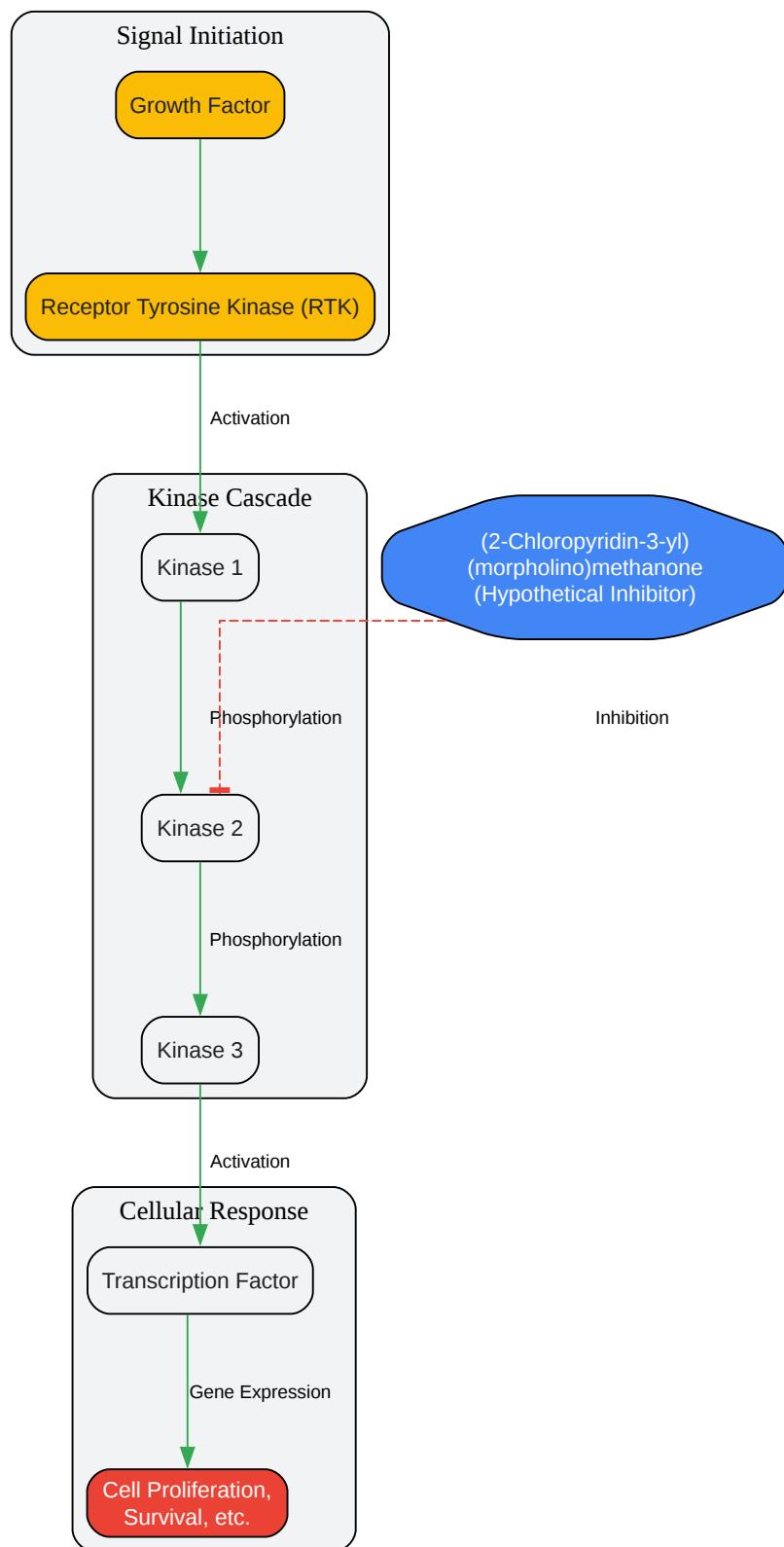
processes. Some substituted nicotinamides have demonstrated anticancer, antibacterial, and antifungal activities.[1][2]

- Morpholine-Containing Compounds: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve physicochemical properties and biological activity. Morpholine derivatives have been reported to exhibit a wide range of therapeutic effects, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] For instance, certain morpholine-containing molecules act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5]

Given these precedents, it is plausible that **(2-Chloropyridin-3-yl)(morpholino)methanone** could be investigated for similar biological activities. A hypothetical mechanism of action, should it possess anticancer properties, could involve the inhibition of a protein kinase signaling pathway.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a generalized kinase signaling pathway that is a common target for anticancer drugs containing pyridine and morpholine motifs. It is important to note that the interaction of **(2-Chloropyridin-3-yl)(morpholino)methanone** with this or any other pathway has not been experimentally verified.

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Caption: Hypothetical inhibition of a generic kinase cascade.

Conclusion

(2-Chloropyridin-3-yl)(morpholino)methanone is a readily synthesizable compound with potential for further exploration in drug discovery and materials science. While its specific biological profile remains to be elucidated, the presence of both a 2-chloropyridine and a morpholine moiety suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully characterize its properties and potential applications.

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